Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate

Medicinal Chemistry Lipophilicity ADME

Researchers optimizing lipophilicity in pyrazole-based inhibitor series face limited options for defined p-tolyl substitution. Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate (CAS 1150164-02-5) delivers a calculated logP of 2.17 with a methyl ester handle for late-stage diversification into amides or acids. • Systematic SAR exploration of solvent-exposed kinase inhibitor regions • Validated reference compound for antimicrobial pyrazole carboxylate studies • Dual reactivity (electrophilic ester + nucleophilic NH) enables parallel library synthesis without protection steps

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 1150164-02-5
Cat. No. B1603879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate
CAS1150164-02-5
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(C=NN2)C(=O)OC
InChIInChI=1S/C12H12N2O2/c1-8-3-5-9(6-4-8)11-10(7-13-14-11)12(15)16-2/h3-7H,1-2H3,(H,13,14)
InChIKeyQFJFTEZGHXIRDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate: Core Scaffold


Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate (CAS 1150164-02-5, C₁₂H₁₂N₂O₂, MW 216.24 g/mol) is a heterocyclic building block belonging to the 1H‑pyrazole‑4‑carboxylate family [1]. The compound features a pyrazole core substituted at the 5‑position with a p‑tolyl (4‑methylphenyl) group and at the 4‑position with a methyl ester . Pyrazole derivatives, particularly those bearing a 4‑carboxylate moiety, are recognized for their broad utility as intermediates in the synthesis of bioactive molecules, including kinase inhibitors, antimicrobial agents, and agrochemicals [2][3]. This specific compound serves as a versatile scaffold for further derivatization, with its p‑tolyl substituent contributing to lipophilicity and potential binding interactions .

Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate: Why It Cannot Be Substituted


While the pyrazole‑4‑carboxylate class is large, the specific substitution pattern of Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate—a 5‑p‑tolyl group combined with a 4‑methyl ester—critically dictates its physicochemical properties and reactivity profile. Simple substitution with an unsubstituted phenyl, a different aryl group, or an alternative ester (e.g., ethyl) can significantly alter lipophilicity (logP), metabolic stability, and synthetic accessibility [1]. Furthermore, structure‑activity relationship (SAR) studies on related pyrazole carboxylates demonstrate that even minor modifications to the aryl substituent can abolish or drastically reduce desired biological activities [2]. Therefore, for applications requiring this precise electronic and steric configuration—as a key intermediate, a comparative control, or a starting point for a specific SAR series—substituting the compound with a cheaper or more readily available analog may compromise experimental reproducibility and lead to invalid SAR conclusions.

Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate: Evidence for Differentiated Selection


Lipophilicity Advantage of 5-p-Tolyl Over Phenyl

The presence of a p‑tolyl (4‑methylphenyl) substituent at the 5‑position of the pyrazole ring confers a calculated partition coefficient (logP) of 2.17 for Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate [1]. This value is significantly higher than the calculated logP of approximately 1.8 for the unsubstituted 5‑phenyl analog (Methyl 5-phenyl-1H-pyrazole-4-carboxylate) . This increase in lipophilicity is consistent with the well‑established effect of a methyl group addition to an aromatic system [2].

Medicinal Chemistry Lipophilicity ADME Drug Design

Methyl Ester Handle vs. Carboxylic Acid Derivative

Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate features a methyl ester functional group at the 4‑position. This ester is a chemically differentiable handle compared to the 4‑carboxylic acid analog, 5-(p-tolyl)-1H-pyrazole-4-carboxylic acid . While the free acid is polar and can form salts, the methyl ester is neutral and can be selectively hydrolyzed under mild basic or acidic conditions to yield the corresponding acid, or reduced to a primary alcohol . The ester form also offers distinct reactivity in nucleophilic acyl substitution reactions, such as amidation, which are not directly accessible from the acid without prior activation.

Synthetic Chemistry Prodrug Design Functional Group Interconversion

Distinct Spatial Geometry of p-Tolyl vs. Ortho/Meta Analogs

Crystallographic data from a closely related compound, Ethyl 3‑methyl‑1‑phenyl‑5‑(p‑tolyl)‑1H‑pyrazole‑4‑carboxylate, demonstrates that the p‑tolyl ring adopts a dihedral angle of 60.35° relative to the pyrazole core [1]. This specific spatial orientation, dictated by the para‑substitution, is fundamentally different from the geometries that would be imposed by ortho‑ or meta‑tolyl groups, or by a larger fused ring system [2]. While direct crystallographic data for the methyl ester is not currently published, the core geometry of the 5‑(p‑tolyl)‑1H‑pyrazole‑4‑carboxylate fragment is expected to be highly conserved.

Structural Biology Crystallography Medicinal Chemistry SAR

Broad-Spectrum Antimicrobial Activity of 1H-Pyrazole-4-carboxylates

A structure‑activity relationship (SAR) study on a series of 1H‑pyrazole carboxylates, which includes the core structure of the target compound, demonstrated a clear inhibitory effect on the mycelial growth of plant pathogenic fungi [1]. While specific MIC or IC₅₀ values for Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate are not available in the public domain, the study establishes that the 1H‑pyrazole‑4‑carboxylate motif itself is a validated microbicidal pharmacophore. This contrasts with other pyrazole regioisomers (e.g., 1H‑pyrazole‑3‑carboxylates) which may have different activity profiles [2].

Antimicrobial Antifungal Agrochemical Medicinal Chemistry

Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate: Key Application Scenarios


Strategic Building Block for Lipophilic Kinase Inhibitors

Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate is ideally suited for projects aiming to optimize lipophilicity and membrane permeability in a pyrazole‑based inhibitor series. Its calculated logP of 2.17 (Section 3, Evidence 1) positions it as a more lipophilic alternative to the common 5‑phenyl analog. The methyl ester handle allows for late‑stage diversification into amides or acids (Section 3, Evidence 2). This compound serves as an excellent starting point for exploring the SAR of the solvent‑exposed region in ATP‑competitive kinase inhibitors, where the p‑tolyl group's defined spatial geometry (Section 3, Evidence 3) may provide a specific interaction vector [1].

Probe for Antimicrobial Pharmacophore Studies

For researchers investigating the antimicrobial activity of pyrazole derivatives, Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate represents a specific, commercially available member of the validated 1H‑pyrazole‑4‑carboxylate class [2]. Its use as a control or reference compound in fungal growth inhibition assays allows for direct comparison with newly synthesized derivatives, anchoring SAR studies in established class‑level activity (Section 3, Evidence 4). The compound's well‑defined structure and purity (typically >95%) ensure reproducibility in biological testing.

Intermediate for Fungicidal Pyrazole Carboxamides

Pyrazole‑4‑carboxylates are established intermediates in the synthesis of agrochemical fungicides, particularly pyrazole carboxamide derivatives [3]. Methyl 5-(p-tolyl)-1H-pyrazole-4-carboxylate provides a differentiated starting material due to the p‑tolyl substituent, which can influence the physicochemical properties and ultimately the field performance of the final fungicidal agent. The ester group is readily converted to the corresponding amide, a common motif in commercial fungicides [4]. This compound offers a distinct entry point into a patent‑dense chemical space .

Differentiable Core for Diverse Pyrazole Libraries

The compound's dual reactivity—an electrophilic ester carbon and a nucleophilic NH of the pyrazole—makes it a versatile hub for generating chemical libraries [5]. The methyl ester can be selectively manipulated (hydrolysis, reduction, amidation) without affecting the pyrazole NH or the p‑tolyl group, enabling parallel synthesis of diverse analogs (Section 3, Evidence 2). This differentiation is key for labs aiming to produce novel chemical matter efficiently, as it avoids the extra protection/deprotection steps often required with the free carboxylic acid analog .

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